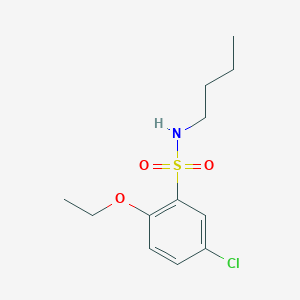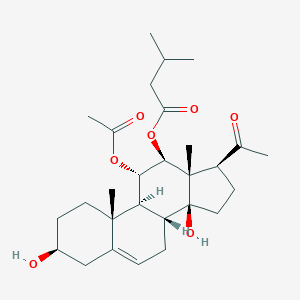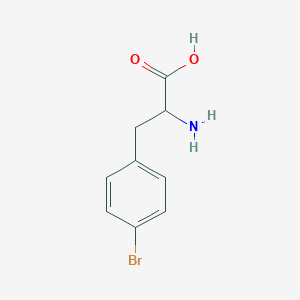
N-butyl-5-chloro-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. BCE is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Mecanismo De Acción
N-butyl-5-chloro-2-ethoxybenzenesulfonamide exerts its antibacterial and antifungal properties by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential vitamin for the growth and survival of bacteria and fungi. N-butyl-5-chloro-2-ethoxybenzenesulfonamide inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to the depletion of folic acid in bacteria and fungi, ultimately resulting in their death.
Biochemical and Physiological Effects
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit low toxicity in animal studies. It has been tested in various animal models, including mice, rats, and rabbits, and has shown no significant adverse effects. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to be metabolized and eliminated from the body quickly, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its low toxicity, making it a safe candidate for lab experiments. N-butyl-5-chloro-2-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its limited solubility in nonpolar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-butyl-5-chloro-2-ethoxybenzenesulfonamide. One direction is to further investigate its potential use in cancer therapy. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential use as a herbicide. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inhibiting the growth of weeds, and further research could lead to the development of new herbicides. Additionally, further research could be conducted on its potential use in environmental science, particularly in the removal of heavy metals from water.
Métodos De Síntesis
N-butyl-5-chloro-2-ethoxybenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base such as sodium hydroxide. This results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit antibacterial and antifungal properties. It has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds and has been tested on crops such as maize, soybean, and cotton. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in environmental science. It has been shown to be an effective adsorbent for the removal of heavy metals from water.
Propiedades
Nombre del producto |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO3S |
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-5-8-14-18(15,16)12-9-10(13)6-7-11(12)17-4-2/h6-7,9,14H,3-5,8H2,1-2H3 |
Clave InChI |
NBVDAFVHTWPFTD-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canónico |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)
![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

